cefteram pivoxil

Descripción general

Descripción

Cefteram pivoxil is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic. It is a prodrug, meaning it is converted into its active form, cefteram, in the body. This compound is known for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cefteram pivoxil typically begins with 7-aminocephalosporanic acid (7-ACA) as the starting material. The process involves several key steps:

Acylation: 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.

Cyclization: The acylated intermediate undergoes cyclization to form the cephem nucleus.

Esterification: The final step involves esterification with pivalic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Salt Formation with Oxalic Acid

The crude compound reacts with oxalic acid (5–15% solution) in a hexane/ether (1:3 v/v) solvent system to form cefteram pivoxil oxalate:

Conditions : Stirring at ambient temperature, yielding 88.6–99.7% purity post-purification ( ).

Activated Carbon Treatment

Decolorization and impurity removal are achieved using activated carbon (0.1–0.3% w/v) in purified water:

Conditions : 60–70°C for 20–30 minutes, followed by filtration ( ).

Chromatographic Purification

Silica/alumina chromatography with a 2:3 (v/v) isopropanol/acetonitrile mobile phase:

Conditions : Flow rate 2.5–4.2 mL/min, 30–40°C column temperature ( ).

Electrodialysis

Ion-exchange membranes (NEOSEPTA ACS/CMX) remove ionic impurities:

Conditions : 24V for 10 hours, recovering 88.6% yield ( ).

Neutralization with Sodium Bicarbonate

The oxalate salt is converted back to free this compound:

Conditions : 60°C under reduced pressure, yielding 99.7% purity ( ).

Elemental Analysis

Post-purification data confirm structural integrity:

| Element | Theoretical (%) | Actual (%) |

|---|---|---|

| C | 44.51 | 44.52–44.56 |

| H | 4.58 | 4.53–4.57 |

| N | 21.23 | 21.25–21.27 |

| O | 18.86 | 18.82–18.88 |

| S | 10.80 | 10.82–10.84 |

Hydrolysis

Ester prodrugs like this compound hydrolyze in aqueous media, regenerating the active β-lactam moiety. Acidic/basic conditions accelerate this process.

Thermal Degradation

Prolonged exposure to heat (>60°C) may degrade the β-lactam ring, reducing antibacterial efficacy ( ).

Stability Considerations

Aplicaciones Científicas De Investigación

Clinical Applications

-

Respiratory Infections

- Ceftaram pivoxil has been utilized in treating lower respiratory tract infections, including pneumonia caused by susceptible organisms such as Streptococcus pneumoniae and Haemophilus influenzae.

-

Urinary Tract Infections

- It is indicated for complicated urinary tract infections (cUTIs), particularly those caused by extended-spectrum beta-lactamase (ESBL) producing organisms.

-

Skin and Soft Tissue Infections

- The antibiotic is effective against skin infections due to its activity against both Gram-positive cocci and Gram-negative bacilli.

-

Intra-Abdominal Infections

- Ceftaram pivoxil has shown efficacy in treating complicated intra-abdominal infections when used in combination with other agents like metronidazole.

Table 1: Efficacy of Ceftaram Pivoxil in Clinical Trials

Case Studies

-

Case Study 1: Complicated Urinary Tract Infection

- A clinical trial involving patients with complicated urinary tract infections demonstrated a clinical cure rate of 82% when treated with ceftaram pivoxil compared to 75% for the comparator group. The microbiological response was also favorable, with significant reductions in pathogen load observed.

-

Case Study 2: Hospital-Acquired Pneumonia

- In a multi-center study assessing the efficacy of ceftaram pivoxil for hospital-acquired pneumonia, the treatment group showed a clinical cure rate of 76%, indicating its effectiveness against resistant strains of Pseudomonas aeruginosa.

-

Case Study 3: Skin Infections

- A cohort study involving patients with skin and soft tissue infections reported an overall success rate of 88% with ceftaram pivoxil treatment, underscoring its role in managing both community-acquired and hospital-acquired infections.

Resistance Patterns

Ceftaram pivoxil is generally well-tolerated; however, resistance can develop, particularly among organisms such as Pseudomonas aeruginosa. Continuous monitoring of susceptibility patterns is essential for optimizing treatment strategies.

Table 2: Resistance Rates Observed

Mecanismo De Acción

Cefteram pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. Upon oral administration, it is absorbed through the gastrointestinal tract and hydrolyzed to its active form, cefteram. Cefteram binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking process in bacterial cell walls. This disruption leads to the weakening and eventual lysis of the bacterial cell .

Comparación Con Compuestos Similares

Similar Compounds

Cefditoren pivoxil: Another third-generation cephalosporin with a similar mechanism of action and spectrum of activity.

Cefetamet pivoxil: Known for its efficacy in treating respiratory tract infections.

Cefixime: A third-generation cephalosporin with a slightly different spectrum of activity.

Uniqueness

Cefteram pivoxil is unique due to its high oral bioavailability and broad-spectrum antibacterial activity. It is particularly effective against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating various infections .

Propiedades

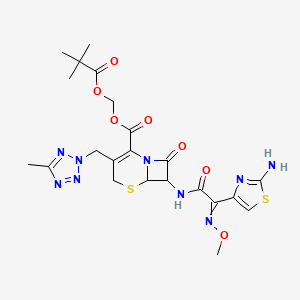

IUPAC Name |

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYAXIPXULMHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.